5-Methyl-5-naphthalen-2-yloxolan-2-one
Description
The study of novel chemical entities is fundamental to advancing fields such as organic synthesis, medicinal chemistry, and materials science. 5-Methyl-5-naphthalen-2-yloxolan-2-one is a compound of interest due to its hybrid structure, which merges two pharmacologically and synthetically important scaffolds.
A thorough review of scientific databases and historical chemical literature does not yield specific information regarding the initial discovery or synthesis of this compound. The compound does not appear to be a widely studied or commercially available entity, suggesting it may be a novel structure or a specialized research intermediate that has not been broadly published. Its existence is primarily defined by its chemical name and structure, which allows for a theoretical exploration of its properties based on well-understood principles of organic chemistry.
The chemical character of this compound is best understood by examining its two primary structural components: the γ-butyrolactone ring and the naphthalene (B1677914) system.
The γ-Butyrolactone (Oxolan-2-one) Moiety:
γ-Butyrolactone (GBL) is a five-membered lactone, a cyclic ester, that is a prevalent scaffold in a vast number of natural products and synthetic molecules. researchgate.netnih.gov The GBL ring is known for its relative stability and its utility as a synthetic intermediate. chemicalbook.comwikipedia.org The parent compound, GBL, is a colorless liquid miscible with water and serves as a precursor in the industrial production of other chemicals. chemicalbook.comwikipedia.org
Substituted γ-butyrolactones are of significant interest due to their diverse biological activities. nih.govmdpi.comresearchgate.net The synthesis of these structures is a major focus in organic chemistry, with numerous methods developed for their preparation, including the oxidation of diols, cyclization of allylic alcohols, and various catalytic routes. researchgate.netmdpi.comnih.gov
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₆O₂ | chemicalbook.com |
| Molar Mass | 86.09 g/mol | chemicalbook.com |
| Appearance | Colorless oily liquid | chemicalbook.com |
| Boiling Point | 204-205 °C | chemicalbook.com |
| Melting Point | -45 °C | chemicalbook.com |
| Solubility | Miscible with water | nih.gov |
The Naphthalene Moiety:
Naphthalene is a bicyclic aromatic hydrocarbon (C₁₀H₈) that serves as a foundational scaffold in medicinal chemistry. nih.govekb.eg Its rigid, planar, and lipophilic nature makes it an ideal building block for designing molecules that can interact with biological targets. rasayanjournal.co.in Naphthalene derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. nih.govekb.egijpsjournal.com
The versatility of the naphthalene ring allows for structural modifications that can fine-tune a compound's biological activity. researchgate.net A number of FDA-approved drugs, such as Naproxen, Propranolol, and Terbinafine, incorporate a naphthalene core, highlighting its therapeutic importance. nih.govekb.eg
| Drug Name | Therapeutic Class | Key Structural Feature |
|---|---|---|
| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) | 2-Methoxynaphthalene |
| Propranolol | Beta-Blocker | Naphthyloxypropanolamine |
| Terbinafine | Antifungal | N-methyl-N-(1-naphthylmethyl)amine |
| Nafcillin | Antibiotic (Penicillin class) | 2-Ethoxynaphthalene |
| Duloxetine | Antidepressant (SNRI) | N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine |
This compound is thus positioned at the intersection of these two fields. It is a γ-lactone bearing an aromatic naphthalene substituent at the C5 position, a feature known to influence biological activity in other lactone systems. mdpi.com The methyl group also at C5 further functionalizes the stereocenter, potentially impacting its interaction with chiral biological molecules.
Given the absence of direct research, the significance of this compound can be projected based on the established value of its components. The fusion of a biologically active lactone core with the privileged naphthalene scaffold suggests a high potential for this compound class in drug discovery and chemical biology.
The research trajectory for a molecule like this compound would likely involve several key stages:
Synthesis: Development of stereoselective synthetic routes to access the molecule and its analogues would be the first step. This could involve strategies like the alkylation of a naphthalene-derived alcohol (naphthol) followed by lactonization, or the reaction of a naphthalene-containing organometallic reagent with a suitable lactone precursor.
Biological Screening: The compound would likely be screened against a wide range of biological targets. Based on the known activities of related structures, promising areas for investigation would include:
Anticancer Activity: Both naphthalene derivatives and various substituted lactones have demonstrated cytotoxic effects against cancer cell lines. nih.govresearchgate.netnih.gov
Antimicrobial Properties: The naphthalene moiety is present in several antifungal and antibacterial agents. rasayanjournal.co.inijpsjournal.com Similarly, certain lactones exhibit potent antimicrobial effects. nih.govmdpi.com
Anti-inflammatory Effects: Naproxen is a prime example of a naphthalene-based anti-inflammatory drug, and some lactones also show anti-inflammatory potential. ekb.egresearchgate.net
Neuroprotective Activity: Recent studies have identified neuroprotective effects in certain classes of phenolic γ-butyrolactones, suggesting a potential avenue of research. mdpi.com
The combination of the lactone and naphthalene motifs could lead to synergistic effects, novel mechanisms of action, or improved pharmacokinetic properties compared to molecules containing only one of the scaffolds. Future research would focus on synthesizing a library of related compounds, varying the substitution on both the lactone and naphthalene rings, to establish structure-activity relationships (SAR) and identify lead compounds for further development.
Structure
3D Structure
Properties
CAS No. |
21053-55-4 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
5-methyl-5-naphthalen-2-yloxolan-2-one |
InChI |
InChI=1S/C15H14O2/c1-15(9-8-14(16)17-15)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3 |
InChI Key |
RPEAXJCKWAGUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)O1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Advanced Structural Characterization and Stereochemical Aspects of 5 Methyl 5 Naphthalen 2 Yloxolan 2 One
Elucidation of Absolute and Relative Stereochemistry in 5-Methyl-5-naphthalen-2-yloxolan-2-one
The stereochemistry of this compound is centered around the chiral carbon at the C5 position, which is substituted with both a methyl group and a naphthalen-2-yloxy group. This substitution pattern results in the existence of a pair of enantiomers, the (R)- and (S)-forms. The determination of the absolute and relative stereochemistry of such γ-lactones is fundamental to understanding their biological activity and chemical properties.
Several analytical techniques are employed to elucidate the stereochemistry of chiral lactones. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents, can be a powerful tool for determining enantiomeric purity and assigning absolute configurations. missouri.edu For instance, the formation of diastereomeric complexes with a chiral solvating agent can induce chemical shift differences between the enantiomers, allowing for their differentiation and quantification. missouri.edu
In addition to NMR, chiroptical methods such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are invaluable for determining the absolute configuration of chiral molecules. These techniques measure the differential interaction of the molecule with left and right circularly polarized light, providing a unique spectral signature that can be correlated to a specific stereoisomer.
For complex molecules, chemical degradation to a known compound or total synthesis from a chiral precursor can definitively establish the absolute and relative stereochemistry. nih.gov In the case of γ-lactones, the stereochemical relationship between substituents on the lactone ring can be probed using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which provides information about the spatial proximity of protons. nih.gov
Table 1: Spectroscopic and Chiroptical Data for Stereochemical Elucidation of Representative γ-Lactones
| Technique | Compound | Key Findings | Reference |
| ¹H NMR with Chiral Shift Reagent | General γ-lactones | Induced spectral non-equivalence allows for determination of enantiomeric purity and absolute configuration. missouri.edu | missouri.edu |
| NOESY | Lactone 10 (degradation product) | NOESY correlations from 5-H to 2α-H, 4α-H, and 3-CH₃ indicated these were on the same face of the molecule. nih.gov | nih.gov |
| Optical Rotation | Lactone 10 (degradation product) | Comparison of the optical rotation of the natural product derivative with a synthetic standard confirmed the absolute configuration. nih.gov | nih.gov |
| X-ray Crystallography | (+)-γ-Decalactone | The absolute configuration was confirmed as R using anomalous dispersion effects. mdpi.com | mdpi.com |
This table is interactive and can be sorted by clicking on the column headers.
Conformational Analysis of the Oxolanone Ring in this compound
The five-membered oxolanone ring of γ-lactones is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the envelope (E) and twist (T) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, no four atoms are coplanar. The specific conformation adopted by a γ-lactone is influenced by the nature and position of its substituents.
For this compound, the bulky naphthalen-2-yloxy group at the C5 position is expected to play a dominant role in determining the preferred conformation of the oxolanone ring. In analogous 5-substituted γ-lactones, the substituent typically occupies a pseudo-equatorial position to minimize steric interactions.
Computational methods, such as molecular mechanics calculations, are often employed to predict the most stable conformations and the energy barriers between them. acs.orgacs.org These theoretical studies, in conjunction with experimental data from NMR spectroscopy, provide a detailed picture of the conformational landscape of the molecule in solution. Lanthanide-induced shift (LIS) NMR experiments have also been used to investigate the conformations of γ-lactones. rsc.org For example, in γ-valerolactone, the ring interconverts between two envelope conformations, with the conformer having a pseudo-equatorial methyl group being the major component (70%). rsc.org
Table 2: Conformational Data for Representative γ-Lactones
| Compound | Method | Predominant Conformation | Key Findings | Reference |
| γ-Valerolactone | LIS NMR | Envelope (E) | Interconverts between two envelope conformations with C4 out of the plane; 70% of the conformer has a pseudo-equatorial methyl group. rsc.org | rsc.org |
| D-mannurono-γ-lactone | 1D and 2D NMR | Dienvelope (²E:E₄) | The favored conformation in solution. nih.gov | nih.gov |
| 2-C-methyl-D-ribo-pentono-1,4-lactone | X-ray Diffraction | Twist (³T₂) | The lactone ring adopts a twist conformation in the solid state. nih.gov | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Crystallographic Studies of this compound and its Derivatives
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While no specific crystallographic data for this compound is publicly available, analysis of related γ-lactone structures provides insights into the likely crystal packing and intermolecular interactions.
Crystallographic studies of γ-lactones reveal details about bond lengths, bond angles, and the precise conformation of the oxolanone ring in the crystalline state. nih.govnih.gov These studies often show that the solid-state conformation can differ from the predominant conformation in solution. For example, the crystal structure of D-mannurono-γ-lactone shows the lactone ring in an envelope conformation, which is different from its preferred dienvelope conformation in solution. nih.gov
Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in the packing of molecules in the crystal lattice. In the absence of strong hydrogen bond donors in this compound, it is anticipated that C-H···O interactions and π-stacking of the naphthalene (B1677914) rings would be significant in its crystal structure. The crystal structure of γ-butyrolactone itself has been determined by X-ray powder diffraction, revealing a monoclinic space group P2₁/a with two independent molecules in the asymmetric unit. nih.govresearchgate.net
Table 3: Crystallographic Data for Representative γ-Lactones
| Compound | Space Group | Unit Cell Parameters | Key Findings | Reference |
| γ-Butyrolactone | P2₁/a | a = 10.1282 Å, b = 10.2303 Å, c = 8.3133 Å, β = 93.291° | Two independent molecules in the asymmetric unit. nih.govresearchgate.net | nih.govresearchgate.net |
| 2-C-methyl-D-ribo-pentono-1,4-lactone | P2₁2₁2₁ | a = 7.7429 Å, b = 8.3373 Å, c = 11.3258 Å | Orthorhombic crystal system; molecules are linked by a 2D intermolecular hydrogen bonding network. nih.gov | nih.gov |
| α-D-glucoheptonic acid γ-lactone | P2₁2₁2₁ | a = 7.61 Å, b = 17.25 Å, c = 6.60 Å | Orthorhombic crystal system with four molecules per unit cell. iucr.org | iucr.org |
This table is interactive and can be sorted by clicking on the column headers.
Synthetic Strategies and Methodologies for 5 Methyl 5 Naphthalen 2 Yloxolan 2 One
Total Synthesis Approaches to 5-Methyl-5-naphthalen-2-yloxolan-2-one
The total synthesis of this compound can be approached through several established methods for γ-butyrolactone formation. A prominent and plausible strategy involves the Reformatsky reaction, a classic carbon-carbon bond-forming reaction. theaic.org This reaction utilizes an α-halo ester and a carbonyl compound, in this case, 2-acetylnaphthalene (B72118), in the presence of metallic zinc. wikipedia.orgnih.gov
The general scheme for this approach is as follows:
Formation of the Reformatsky Reagent: An α-halo ester, such as ethyl bromoacetate, reacts with activated zinc dust to form an organozinc intermediate, known as a Reformatsky enolate.
Nucleophilic Addition: This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-acetylnaphthalene.
Hydrolysis and Lactonization: Subsequent acidic workup protonates the resulting alkoxide to yield a β-hydroxy ester. This intermediate, upon heating or under acidic conditions, undergoes intramolecular cyclization (lactonization) to form the desired this compound.
An alternative approach involves the use of organometallic reagents, such as Grignard or organolithium reagents, with γ-keto esters. For instance, a suitable γ-keto ester could be synthesized and subsequently reacted with a methylmagnesium halide. The resulting tertiary alcohol would then undergo spontaneous or acid-catalyzed cyclization to the lactone.
Stereoselective Synthesis of this compound Analogues
The 5-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Achieving stereoselectivity in the synthesis of this and related compounds is a significant challenge. Modern asymmetric synthesis offers several strategies to address this:
Chiral Auxiliaries: Attaching a chiral auxiliary to the α-halo ester in a Reformatsky-type reaction can induce facial selectivity in the nucleophilic attack on the ketone, leading to a diastereomeric mixture of β-hydroxy esters that can be separated. Subsequent removal of the auxiliary yields the enantiomerically enriched product.
Chiral Catalysts: The use of chiral ligands in conjunction with the metal (e.g., zinc) in the Reformatsky reaction can create a chiral environment, favoring the formation of one enantiomer over the other.
Asymmetric Michael Addition: A catalytic asymmetric Mukaiyama-Michael reaction could be employed. This involves the addition of a silyl (B83357) ketene (B1206846) acetal (B89532) to an α,β-unsaturated precursor, catalyzed by a chiral Lewis acid, to construct the chiral quaternary center with high enantioselectivity.
While specific studies on the stereoselective synthesis of this compound are not extensively documented, these general principles are widely applied in the synthesis of chiral γ-butyrolactones.
Key Precursors and Reaction Mechanisms in the Synthesis of this compound
The primary precursors for the most direct synthetic routes to this compound are:
| Precursor | Role in Synthesis |
| 2-Acetylnaphthalene | Provides the naphthalene (B1677914) moiety and the carbon backbone for the lactone ring. |
| α-Halo esters (e.g., Ethyl bromoacetate) | Source of the remaining two carbons of the lactone ring and the ester functionality. |
| Zinc (activated) | Mediates the formation of the organozinc intermediate in the Reformatsky reaction. |
Reaction Mechanism of the Reformatsky Reaction:
The mechanism of the Reformatsky reaction is a well-established process: wikipedia.org
Oxidative Addition: Zinc metal undergoes oxidative addition to the carbon-halogen bond of the α-halo ester, forming an organozinc compound. This is often referred to as a zinc enolate.
Coordination: The carbonyl oxygen of 2-acetylnaphthalene coordinates to the zinc atom of the organozinc reagent.
Carbon-Carbon Bond Formation: A six-membered, chair-like transition state is proposed, through which the enolate attacks the carbonyl carbon, forming a new carbon-carbon bond.
Protonation and Cyclization: Acidic workup protonates the newly formed zinc alkoxide, yielding a β-hydroxy ester. Subsequent intramolecular esterification (lactonization) leads to the formation of the five-membered lactone ring.
Derivatization Strategies for this compound and Related Compounds
Derivatization of this compound and its analogues can be performed to modify its chemical properties or to prepare related compounds for further study. Common derivatization strategies for γ-butyrolactones include:
Ring Opening: The lactone can be opened under basic or acidic conditions to yield the corresponding γ-hydroxy acid or its ester. This allows for further functionalization of the hydroxyl and carboxylic acid groups.
Reduction: The ester functionality of the lactone can be reduced using strong reducing agents like lithium aluminum hydride to afford the corresponding diol.
α-Functionalization: The carbon atom alpha to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the α-position. For example, α-methylenation is a common derivatization for this class of compounds. nih.gov
Aromatic Ring Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, although the conditions must be carefully chosen to avoid decomposition of the lactone ring.
These derivatization strategies provide access to a wide range of related compounds with potentially different biological or chemical properties.
Theoretical and Computational Chemistry Studies on 5 Methyl 5 Naphthalen 2 Yloxolan 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity of 5-Methyl-5-naphthalen-2-yloxolan-2-one
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. For this compound, DFT calculations would typically begin with a geometry optimization to find the most stable three-dimensional conformation of the molecule.
From this optimized structure, a variety of electronic descriptors can be calculated to understand its properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. nih.gov
Furthermore, these calculations can generate maps of the electrostatic potential (ESP), which show the charge distribution across the molecule. These maps are vital for predicting how the molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is key to understanding non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for molecular recognition and binding. wikipedia.orgresearchgate.net
| Partial Atomic Charges | Calculated charge associated with each atom in the molecule. | Helps in understanding reactivity and intermolecular interaction patterns. |
Molecular Dynamics Simulations of this compound and its Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the movements of atoms and molecules by applying classical mechanics, allowing researchers to observe conformational changes, interactions with the surrounding environment (like a solvent), and binding events with other molecules.
For this compound, an MD simulation would typically place the molecule in a simulated box of solvent, usually water, to mimic physiological conditions. nih.gov Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of each atom is tracked. Analysis of this trajectory can reveal the molecule's flexibility, preferred conformations in solution, and the stability of its internal structure.
MD simulations are also crucial for studying how the molecule interacts with biological macromolecules, such as proteins. By simulating the complex of the molecule bound to a protein's active site, researchers can assess the stability of the binding pose predicted by docking studies. Key analyses include monitoring the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule and protein, and the formation and breaking of hydrogen bonds over time.
Table 2: Common Analyses in Molecular Dynamics Simulations
| Analysis Type | Description | Insights Gained for this compound |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | Assesses the conformational stability of the molecule or a protein-ligand complex. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions within the molecule or its binding partner. |
| Hydrogen Bond Analysis | Tracks the formation, duration, and breaking of hydrogen bonds over the simulation. | Quantifies the stability of key interactions between the molecule and its environment or a target protein. |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to solvent molecules. | Provides information on how the molecule's conformation affects its exposure to the solvent. |
| Radius of Gyration (Rg) | Measures the compactness of the molecule's structure over time. | Indicates conformational changes such as folding or unfolding. |
Prediction of Spectroscopic Signatures for this compound
Computational chemistry can accurately predict various spectroscopic signatures of a molecule, which is invaluable for confirming its identity and interpreting experimental data. Using the optimized geometry from quantum chemical calculations, it is possible to simulate spectra such as Infrared (IR) and Nuclear Magnetic Resonance (NMR).
The prediction of vibrational frequencies (IR spectra) helps in identifying the characteristic functional groups within this compound. researchgate.net For instance, the calculations would predict the stretching frequency for the carbonyl group (C=O) in the oxolanone ring and vibrations associated with the naphthalene (B1677914) aromatic system.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to confirm the molecular structure. researchgate.net The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus, making them a powerful tool for structural elucidation. These theoretical predictions can help assign peaks in experimentally obtained spectra and verify the synthesis of the correct compound.
Table 3: Computationally Predicted Spectroscopic Data
| Spectroscopy Type | Predicted Parameter | Computational Method | Purpose for this compound |
|---|---|---|---|
| Infrared (IR) | Vibrational Frequencies | DFT (e.g., B3LYP/6-31G*) | Identification of functional groups (e.g., C=O, C-O-C, aromatic C-H) and confirmation of molecular structure. |
| ¹H NMR | Proton Chemical Shifts | GIAO, CSGT (within DFT) | Assignment of proton signals in the experimental spectrum; structural verification. |
| ¹³C NMR | Carbon Chemical Shifts | GIAO, CSGT (within DFT) | Assignment of carbon signals; confirmation of the carbon skeleton. |
| UV-Visible | Electronic Transitions (λmax) | TD-DFT | Prediction of absorption maxima corresponding to π→π* and n→π* electronic transitions within the naphthalene and lactone moieties. |
In Silico Modeling of Ligand-Target Interactions for this compound
In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery and is used to predict how a small molecule (ligand) might bind to a biological target, typically a protein. jbcpm.comresearchgate.net This technique computationally places the ligand into the active site of a receptor in various orientations and conformations, calculating a "docking score" for each pose to estimate the binding affinity.
For this compound, molecular docking studies would be performed to identify potential protein targets and to understand the molecular basis of its activity. The process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then explores possible binding modes, and the results are ranked based on scoring functions that approximate the free energy of binding.
The output of a docking study provides valuable information, including the predicted binding energy (often in kcal/mol) and a detailed view of the intermolecular interactions. jbcpm.comnih.gov This allows researchers to visualize how the naphthalene ring might engage in π–π stacking or hydrophobic interactions with amino acid residues, or how the oxygen atoms of the oxolanone ring might act as hydrogen bond acceptors. nih.govnih.gov These insights are critical for understanding a compound's mechanism of action and for designing more potent derivatives.
Table 4: Typical Outputs from a Molecular Docking Study
| Parameter | Description | Significance for this compound |
|---|---|---|
| Binding Affinity / Docking Score | A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-target interaction. | A lower (more negative) score generally indicates a more favorable binding interaction. |
| Binding Pose | The predicted 3D orientation and conformation of the ligand within the target's active site. | Reveals the specific geometry of the interaction. |
| Interacting Residues | The specific amino acids in the protein's active site that interact with the ligand. | Identifies the key components of the protein responsible for binding. |
| Interaction Types | The nature of the non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions, π–π stacking). | Explains the molecular basis for the binding affinity and specificity. nih.gov |
Advanced Analytical Methodologies in the Research of 5 Methyl 5 Naphthalen 2 Yloxolan 2 One
High-Resolution Spectroscopic Techniques for Mechanistic Elucidation of 5-Methyl-5-naphthalen-2-yloxolan-2-one Transformations
High-resolution spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the structural characterization of this compound and for tracking its transformations. These techniques provide detailed information on the molecular structure and the functional groups present, allowing researchers to observe the chemical changes that occur during a reaction. thermofisher.com
In a typical transformation, such as the hydrolysis of the lactone ring, spectroscopy can confirm the conversion of the starting material into the product. NMR spectroscopy is particularly powerful for structural elucidation, as it provides information about the chemical environment of each proton and carbon atom in the molecule. thermofisher.comnih.gov For instance, the ¹H-NMR spectrum of the starting lactone would show characteristic signals for the methyl group, the methylene (B1212753) protons of the lactone ring, and the aromatic protons of the naphthalene (B1677914) moiety. Upon hydrolysis, these signals would shift, and new signals corresponding to the hydroxyl and carboxylic acid protons of the ring-opened product would appear.
FTIR spectroscopy complements NMR by identifying specific functional groups. thermofisher.com The transformation of the lactone can be monitored by observing the disappearance of the characteristic C=O stretching vibration of the five-membered lactone ring (typically around 1770 cm⁻¹) and the simultaneous appearance of a broad -OH stretching band (around 3300-2500 cm⁻¹) and a different C=O stretching band for the carboxylic acid (around 1710 cm⁻¹).
Table 1: Hypothetical ¹H-NMR Spectral Data for the Hydrolysis of this compound This table presents expected chemical shift (δ) values for illustrative purposes.
| Assignment | Starting Material (Lactone) δ (ppm) | Product (Hydroxy Acid) δ (ppm) | Change Observed |
|---|---|---|---|
| -CH₃ (Methyl) | ~1.7 | ~1.6 | Slight upfield shift |
| -CH₂- (Ring Methylene) | ~2.2 - 2.8 | ~2.0 - 2.6 | Shift and change in multiplicity |
| Ar-H (Naphthalene) | ~7.4 - 8.0 | ~7.3 - 7.9 | Minor shifts in aromatic region |
| -COOH (Carboxylic Acid) | N/A | ~10.0 - 12.0 | Appearance of a broad singlet |
| -OH (Tertiary Alcohol) | N/A | ~4.0 - 5.5 | Appearance of a singlet |
Chromatographic and Separation Science Applications for Research Purity of this compound
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound. researchgate.net These methods separate the target compound from impurities, such as unreacted starting materials, byproducts, or degradation products.
A common approach for analyzing compounds of this nature is reverse-phase HPLC (RP-HPLC). In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases. Due to its significant nonpolar naphthalene moiety, this compound is well-retained on such columns.
A typical method would involve a gradient elution, where the composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile, is changed over time to ensure the efficient separation of compounds with varying polarities. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the naphthalene ring system is a strong chromophore, absorbing UV light at specific wavelengths. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all detected peaks.
Table 2: Representative HPLC Purity Analysis Data This table illustrates a sample output from an HPLC analysis for determining the purity of a synthesized batch.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
|---|---|---|---|---|
| 1 | 3.45 | 15.6 | 0.42 | Impurity 1 |
| 2 | 8.92 | 3680.1 | 99.14 | This compound |
| 3 | 11.21 | 16.3 | 0.44 | Impurity 2 |
Mass Spectrometry for Investigating Reaction Pathways of this compound
Mass spectrometry (MS) is a powerful analytical tool for investigating reaction pathways by identifying reaction intermediates and products, and by elucidating fragmentation mechanisms. nih.gov Techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly useful for studying non-volatile and thermally labile compounds like lactones. researchgate.net
When analyzing this compound, the first step is the ionization of the molecule, typically forming a protonated molecular ion, [M+H]⁺. In an MS/MS experiment, this parent ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure.
The fragmentation pathways of five-membered lactones are well-studied and often involve characteristic neutral losses. researchgate.net For this compound, key fragmentation pathways would be expected to include:
Neutral loss of carbon monoxide (CO): A common fragmentation for lactones, resulting in a fragment ion with a mass 28 Da less than the parent ion. researchgate.net
Cleavage of the ether bond: This would lead to the separation of the naphthalene moiety from the lactone ring, producing characteristic fragment ions corresponding to each part.
Ring-opening fragmentation: This can lead to various smaller fragments, providing further structural information.
By analyzing the masses of these fragments, researchers can piece together the structure of the parent compound and infer the mechanisms of its transformations. For example, using isotopic labeling, such as performing a reaction in H₂O¹⁸-enriched water, can help determine the exact bond cleavage site during hydrolysis by observing which oxygen atom in the product is isotopically labeled. bohrium.com
Table 3: Predicted Key Mass Spectrometry Fragments for [M+H]⁺ of this compound Based on a molecular formula of C₁₅H₁₄O₃, the molecular weight is 242.27 g/mol. The parent ion [M+H]⁺ would have an m/z of ~243.1.
| m/z (approx.) | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 243.1 | [C₁₅H₁₅O₃]⁺ | Parent Ion [M+H]⁺ |
| 215.1 | [C₁₄H₁₅O₂]⁺ | Neutral loss of CO |
| 143.1 | [C₁₀H₇O]⁺ | Naphthoxy fragment from ether bond cleavage |
| 100.1 | [C₅H₈O₂]⁺ | Protonated methyl-butyrolactone moiety |
Mechanistic Biological Investigations of 5 Methyl 5 Naphthalen 2 Yloxolan 2 One in Vitro and in Silico
Enzyme Inhibition and Activation Mechanisms by 5-Methyl-5-naphthalen-2-yloxolan-2-one
The potential for this compound to modulate enzyme activity is a primary area of mechanistic investigation. The furanone (lactone) core is a well-established pharmacophore known to interact with various enzymes. researchgate.net One potential mechanism of inhibition involves the furanone ring acting as a Michael acceptor, enabling covalent adduction with nucleophilic residues, such as cysteine or lysine, within an enzyme's active site. acs.orgmdpi.com
In vitro screening assays would typically be performed to identify enzymatic targets. This involves incubating the compound with a panel of purified enzymes and measuring their activity. Enzymes commonly targeted by molecules containing furanone or naphthalene (B1677914) scaffolds include those involved in inflammation and cell proliferation, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). derpharmachemica.comnih.gov Other studies on furanone derivatives have identified ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis, as a potential target. acs.orgiucr.org Inhibition is quantified by determining the half-maximal inhibitory concentration (IC₅₀), which represents the compound concentration required to reduce enzyme activity by 50%. Further kinetic studies would elucidate the mode of inhibition (e.g., competitive, non-competitive, or irreversible).
Table 1: Illustrative Example of an Enzyme Inhibition Profile for this compound This table presents hypothetical data for illustrative purposes.
| Enzyme Target | Enzyme Class | IC₅₀ (µM) | Mechanism of Inhibition |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | 15.2 | Competitive |
| 5-Lipoxygenase (5-LOX) | Oxidoreductase | 45.8 | Non-competitive |
| Ribonucleotide Reductase (RNR) | Oxidoreductase | 8.5 | Irreversible (Covalent Adduction) |
| Cyclooxygenase-1 (COX-1) | Oxidoreductase | > 100 | Not Determined |
Receptor Binding Kinetics and Thermodynamics of this compound
To understand if this compound acts by binding to specific cellular receptors, detailed kinetic and thermodynamic studies are necessary. The naphthalene moiety, a bioisostere of the indole (B1671886) ring, is found in ligands for various receptors, including serotonin (B10506) (5-HT) receptors. nih.gov Therefore, investigating the binding of this compound to a panel of G-protein coupled receptors (GPCRs) or nuclear receptors would be a logical step.
Receptor-ligand kinetics aims to determine the rates of association (on-rate, kₒₙ) and dissociation (off-rate, kₒff) of the compound to its receptor. wikipedia.org These values are used to calculate the equilibrium dissociation constant (Kₔ), a measure of binding affinity. Radioligand binding assays are a standard method for these determinations.
Thermodynamic parameters provide insight into the forces driving the binding event. Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat change (enthalpy, ΔH) upon binding. From this, the binding affinity (Kₐ), Gibbs free energy (ΔG), and entropy (ΔS) can be calculated. These parameters help to distinguish between binding driven by hydrogen bonds and electrostatic interactions (enthalpy-driven) versus binding driven by the hydrophobic effect (entropy-driven). mdpi.com
Table 2: Hypothetical Receptor Binding Parameters for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Value | Method |
|---|---|---|
| Binding Kinetics (Receptor X) | ||
| Association Rate (kₒₙ) | 1.2 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |
| Dissociation Rate (kₒff) | 3.6 x 10⁻³ s⁻¹ | Surface Plasmon Resonance (SPR) |
| Dissociation Constant (Kₔ) | 30 nM | Radioligand Binding Assay |
| Binding Thermodynamics (Receptor X) | ||
| Enthalpy (ΔH) | -25.5 kJ/mol | Isothermal Titration Calorimetry (ITC) |
| Entropy (ΔS) | 60.1 J/mol·K | Isothermal Titration Calorimetry (ITC) |
| Gibbs Free Energy (ΔG) | -43.4 kJ/mol | Calculated (ΔG = ΔH - TΔS) |
Interaction of this compound with Biological Macromolecules
Beyond specific enzymes or receptors, the interaction of a small molecule with ubiquitous biological macromolecules like serum albumin and DNA is crucial for understanding its pharmacokinetic and pharmacodynamic profile. Serum albumin is the most abundant protein in blood plasma and binding to it affects the distribution and free concentration of a compound. DNA interaction studies can indicate potential genotoxicity.
Studies on similar naphthalene-fused γ-butyrolactones have investigated these interactions. nih.gov The binding to bovine serum albumin (BSA) or human serum albumin (HSA) is often studied using fluorescence spectroscopy. The intrinsic fluorescence of tryptophan residues in albumin is quenched upon binding of a ligand, and the extent of quenching can be used to calculate binding constants (K) and the number of binding sites (n).
Interaction with DNA can be investigated using techniques like UV-Visible spectroscopy, circular dichroism, and fluorescence studies with DNA probes. A lack of significant changes in the DNA melting temperature (Tm) or spectral properties would suggest that the compound does not intercalate between DNA base pairs, but may instead engage in nonspecific electrostatic interactions with the DNA surface. nih.gov
Table 3: Illustrative Interaction Profile with Macromolecules This table presents hypothetical data for illustrative purposes.
| Macromolecule | Technique | Binding Constant (K) [M⁻¹] | Binding Stoichiometry (n) | Primary Interaction Type |
|---|---|---|---|---|
| Bovine Serum Albumin (BSA) | Fluorescence Quenching | 5.2 x 10⁴ | ~1 | Hydrophobic |
| Calf Thymus DNA (ct-DNA) | UV-Vis Spectroscopy | 8.9 x 10³ | Not Applicable | Electrostatic (Groove Binding) |
Structure-Activity Relationship (SAR) Studies of this compound Analogues in Model Systems
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov For this compound, an SAR campaign would involve the systematic synthesis and biological evaluation of analogues to identify key pharmacophoric elements.
Key regions for modification would include:
The Naphthalene Ring: Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at different positions to probe the effects of electronics and sterics on activity. derpharmachemica.com
The Lactone Ring: Modifying the methyl group at the C5 position to larger or smaller alkyl groups to understand steric tolerance at a potential binding site. SAR studies on other γ-butyrolactones have shown that the size and position of alkyl substituents are critical for activity. nih.govacs.org
The Ether Linkage: Replacing the oxygen atom with sulfur (a thioether) or an amine to evaluate the importance of the heteroatom in the linker.
These analogues would be tested in a primary biological assay (e.g., an enzyme inhibition or cell proliferation assay) to generate comparative data, which guides the design of more potent and selective compounds. mdpi.com
Table 4: Illustrative Structure-Activity Relationship (SAR) Study of Analogues This table presents hypothetical data for illustrative purposes, based on a hypothetical antiproliferative assay.
| Compound | Modification from Parent Structure | Antiproliferative Activity (IC₅₀, µM) |
|---|---|---|
| Parent | This compound | 12.5 |
| Analogue 1 | H at C5 (no methyl group) | 48.2 |
| Analogue 2 | Ethyl at C5 | 15.8 |
| Analogue 3 | 6-Bromo on naphthalene ring | 5.1 |
| Analogue 4 | 4'-Methoxy on naphthalene ring | 22.0 |
| Analogue 5 | Thioether linkage (-S-) | 9.8 |
Cellular Permeability and Transport Mechanisms of this compound as a Research Probe
For a compound to be an effective research tool or therapeutic candidate, it must be able to cross the cell membrane to reach its intracellular targets. The investigation of cellular permeability involves both computational (in silico) prediction and experimental (in vitro) validation.
In Silico Prediction: ADME (Absorption, Distribution, Metabolism, and Excretion) properties are often predicted computationally to assess the "drug-likeness" of a molecule. mdpi.com Key parameters are calculated based on the compound's structure, including molecular weight (MW), the logarithm of the octanol-water partition coefficient (cLogP) as a measure of lipophilicity, and the topological polar surface area (TPSA). These values are often assessed against frameworks like Lipinski's Rule of Five to predict oral bioavailability. nih.govnih.gov
In Vitro Assays: The parallel artificial membrane permeability assay (PAMPA) and the Caco-2 cell monolayer assay are common experimental methods. The Caco-2 assay uses a layer of human colon adenocarcinoma cells that differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier. mdpi.com The apparent permeability coefficient (Papp) is measured in both directions (apical to basolateral and basolateral to apical) to determine the rate of transport and to identify if the compound is a substrate for active efflux pumps like P-glycoprotein (P-gp).
Table 5: Predicted In Silico ADME Properties for this compound This table presents calculated/predicted data for illustrative purposes.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight (g/mol) | 256.29 | Yes (<500) |
| cLogP (Lipophilicity) | 3.15 | Yes (<5) |
| Hydrogen Bond Donors | 0 | Yes (≤5) |
| Hydrogen Bond Acceptors | 3 | Yes (≤10) |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | Likely good permeability (<140 Ų) |
| GI Absorption | High | Predicted |
| BBB Permeant | Yes | Predicted |
Table 6: Illustrative Caco-2 Permeability Assay Results This table presents hypothetical data for illustrative purposes.
| Direction | Apparent Permeability (Papp) [10⁻⁶ cm/s] | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Class |
|---|---|---|---|
| Apical to Basolateral (A→B) | 18.5 | 1.2 | High |
| Basolateral to Apical (B→A) | 22.2 | ||
| An efflux ratio <2 suggests the compound is not a significant substrate for active efflux pumps. |
Explorations of 5 Methyl 5 Naphthalen 2 Yloxolan 2 One in Non Biological Academic Applications
5-Methyl-5-naphthalen-2-yloxolan-2-one as a Ligand or Catalyst Component in Organic Reactions
Currently, there are no specific studies in the accessible academic literature that describe the use of this compound as a ligand or as a component in a catalyst system for organic reactions. Research detailing its coordination chemistry with various metals, or its application in promoting or directing chemical transformations, has not been published. Consequently, data on its efficacy, substrate scope, or mechanistic role in catalysis is not available.
Integration of this compound into Advanced Materials Research
The integration of this compound into the field of advanced materials is an area that remains unexplored in published research. There are no reports on its use as a monomer in polymerization reactions, as an additive to modify the properties of existing materials, or as a component in the development of functional materials such as liquid crystals, organic electronics, or porous frameworks. As a result, its potential contributions to materials science are yet to be determined.
Photochemical and Degradation Studies of this compound in Environmental Contexts
There is a lack of published research on the photochemical behavior and degradation pathways of this compound. Studies investigating its stability under various light conditions, its quantum yields of phototransformation, or the identification of its degradation products in different environmental matrices (e.g., water, soil, air) are not present in the scientific literature. Therefore, its environmental persistence and fate cannot be characterized at this time.
Development of this compound as a Chemical Biology Tool
The potential of this compound as a chemical biology tool is another area where research is absent. There are no available studies detailing its use as a molecular probe, a labeling agent, or a tool for studying biological systems. Research into its synthesis and modification to interact with specific biological targets or to be used in imaging applications has not been reported.
Future Research Directions and Unexplored Avenues for 5 Methyl 5 Naphthalen 2 Yloxolan 2 One
Emerging Synthetic Methodologies for 5-Methyl-5-naphthalen-2-yloxolan-2-one
The synthesis of γ-butyrolactones has been a subject of considerable interest for synthetic and medicinal chemists for many years. nih.gov While classical methods such as the intramolecular esterification of γ-hydroxybutanoic acids are well-established, recent advancements focus on efficiency, sustainability, and the introduction of complex functionalities. nih.gov For a molecule like this compound, which features a quaternary center and a bulky naphthalenyloxy group, exploring modern synthetic strategies could provide more efficient and stereoselective routes.
Recent developments in the synthesis of γ-butyrolactones that could be adapted for this compound include:
Radical-Mediated Reactions: The use of radical hydrocarboxylation with CO2 radical anions has emerged as a powerful tool for γ-butyrolactone synthesis from allylic alcohols. acs.org This method, often employing photoredox catalysis, could potentially be applied to a suitably designed precursor to construct the 5-methyl-5-aryloxy-oxolan-2-one core. acs.org
Multicomponent Reactions (MCRs): MCRs offer an efficient pathway to complex molecules in a single step. researchgate.net Designing an MCR strategy that incorporates a naphthalene-containing phenol, a methyl-substituted electrophile, and a suitable three-carbon building block could lead to a novel and convergent synthesis of the target molecule.
Asymmetric Catalysis: To access enantiomerically pure forms of this compound, the development of asymmetric synthetic routes is crucial. Strategies such as Rh-catalyzed asymmetric conjugate reduction or biocatalytic methods, which have been successful for other chiral γ-butyrolactones, could be investigated. acs.org
A comparative table of potential synthetic approaches is presented below:
| Methodology | Potential Advantages | Key Precursors for this compound |
| Radical Hydrocarboxylation | High efficiency, use of CO2 as a C1 source | α-methyl-α-(naphthalen-2-yl)oxy allylic alcohol |
| Multicomponent Reactions | Step economy, rapid access to complexity | 2-Naphthol, a methyl ketone, and a suitable acrylate (B77674) derivative |
| Asymmetric Catalysis | Access to single enantiomers, potential for high stereocontrol | Prochiral precursors amenable to chiral catalysts |
Advanced Computational Approaches in this compound Research
Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules, often guiding experimental work. For a compound with limited empirical data like this compound, in silico studies are a logical first step in its characterization.
Future computational research on this molecule could focus on:
Conformational Analysis and Spectroscopic Prediction: Density Functional Theory (DFT) calculations can be employed to determine the most stable conformations of the molecule. nih.gov Furthermore, methods like GIAO (Gauge-Including Atomic Orbital) can predict NMR chemical shifts (¹H and ¹³C), which would be crucial for the structural verification of any synthetically obtained sample. nih.gov
Molecular Interaction Studies: Understanding how the naphthalene (B1677914) moiety and the lactone ring interact with other molecules is key to predicting its potential applications. Computational studies can model the interactions between the π-system of the naphthalene ring and various molecules, revealing the nature of these interactions (e.g., electrostatic vs. dispersion forces). nih.gov
Reaction Mechanism Elucidation: For any proposed synthetic route, DFT calculations can be used to model the reaction pathway, determine activation energies, and predict the feasibility of the transformation. acs.org This can help in optimizing reaction conditions and understanding unexpected outcomes.
A summary of potential computational investigations is provided in the table below:
| Computational Method | Research Goal | Predicted Outcome |
| DFT (e.g., M06-2X/6-31+G(d,p)) | Geometry optimization and conformational analysis | Identification of lowest energy conformers |
| GIAO NMR Calculations | Prediction of ¹H and ¹³C NMR spectra | A theoretical spectrum to aid in experimental characterization |
| CCSD(T) or MPWB1K | Analysis of intermolecular interactions | Understanding the nature and strength of non-covalent interactions with other molecules or biomolecules |
Novel Mechanistic Insights into this compound's Interactions
The functional groups present in this compound—a γ-lactone and a naphthalene ether—suggest several potential modes of interaction with biological and chemical systems. The γ-lactone moiety is a known pharmacophore that can participate in various biological processes, often through Michael addition if an exocyclic double bond is present, or through interactions with enzyme active sites. nih.govnih.gov
Unexplored avenues for mechanistic studies include:
Enzyme Inhibition Studies: Many lactone-containing molecules exhibit inhibitory activity against various enzymes. Investigating the interaction of this compound with a panel of enzymes, particularly those with hydrophobic binding pockets that could accommodate the naphthalene group, may reveal novel inhibitory activities.
Intercalation and π-π Stacking: The planar naphthalene ring is capable of intercalating into DNA or participating in π-π stacking interactions with aromatic residues in proteins. Biophysical techniques such as fluorescence spectroscopy and circular dichroism could be employed to study these potential interactions.
Reactivity of the Lactone Ring: The stability and reactivity of the lactone ring can be influenced by the bulky substituent at the 5-position. Studies on the hydrolysis kinetics of the lactone under various pH conditions could provide insights into its stability and potential as a pro-drug scaffold. wikipedia.org
Expanding the Academic Utility of this compound in Interdisciplinary Fields
The unique combination of a lactone and a naphthalene moiety in this compound opens up possibilities for its application in diverse scientific fields beyond traditional organic chemistry.
Potential interdisciplinary applications to be explored:
Materials Science: Naphthalene derivatives are known for their use in the development of organic electronic materials. The lactone functionality could be used as a handle for polymerization or for grafting onto surfaces, potentially leading to new materials with interesting optical or electronic properties. γ-Butyrolactone itself is used in the electronics industry as a solvent and as a raw material for electrolytes in lithium-ion batteries. dcc.com.tw
Chemical Biology: Naphthalene-based fluorescent probes are widely used to study biological systems. It would be worthwhile to investigate the intrinsic fluorescence of this compound and its potential as a molecular probe for specific biological environments or events.
Medicinal Chemistry: While γ-butyrolactones are present in many FDA-approved drugs, the specific substitution pattern of this molecule is novel. nih.gov It could be screened for a wide range of biological activities, including antimicrobial, anti-inflammatory, or anticancer properties, leveraging the known bioactivities of both the lactone and naphthalene scaffolds. nih.govnih.gov
The table below summarizes potential areas for interdisciplinary research:
| Field | Potential Application | Rationale |
| Materials Science | Component of novel polymers or organic semiconductors | Naphthalene moiety offers electronic properties; lactone allows for polymerization. |
| Chemical Biology | Fluorescent molecular probe | Naphthalene is a known fluorophore; the overall structure may target specific cellular compartments. |
| Medicinal Chemistry | Scaffold for drug discovery | The γ-butyrolactone is a privileged structure in medicinal chemistry; the naphthalenyloxy group provides a large, hydrophobic substituent for receptor binding. nih.govnih.gov |
Q & A
Basic Question: What experimental methodologies are recommended for determining the crystal structure of 5-Methyl-5-naphthalen-2-yloxolan-2-one?
Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) paired with software suites like SHELX for structure solution and refinement. Key steps include:
- Data Collection : Use high-resolution diffraction data to ensure accuracy.
- Structure Solution : Employ SHELXS or SHELXD for initial phase determination .
- Refinement : Refine the model using SHELXL , which optimizes parameters like atomic displacement and occupancy .
- Visualization : Generate thermal ellipsoid plots with ORTEP-3 to validate geometric accuracy and visualize molecular packing .
- Validation : Cross-check results with WinGX , which integrates tools for symmetry analysis and data consistency .
Basic Question: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
Safety measures should align with GHS guidelines for naphthalene derivatives:
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (tested per EN 374), lab coats, and eye protection. Use respiratory masks if ventilation is inadequate .
- Toxicological Considerations : Monitor for systemic effects (e.g., hepatic, renal) based on methylnaphthalene toxicity profiles .
- Environmental Controls : Avoid contamination of water systems and ensure proper waste disposal .
Advanced Question: How can hydrogen bonding patterns in this compound be systematically analyzed to predict supramolecular assembly?
Answer:
Use graph set analysis to classify hydrogen bond motifs:
- Step 1 : Identify donor-acceptor pairs in the crystal structure using software like Mercury or PLATON .
- Step 2 : Apply Etter’s graph theory to categorize patterns (e.g., chains, rings) and assess their role in stabilizing the lattice .
- Step 3 : Compare observed patterns with analogous compounds to predict co-crystallization behavior or polymorphism.
Example Table : Common Hydrogen Bond Motifs in Naphthalene Derivatives
| Motif Type | Description | Frequency in Literature |
|---|---|---|
| R₂²(8) | 8-membered ring | High (e.g., naphthol derivatives) |
| C(4) | Chain motif | Moderate |
Advanced Question: How should researchers resolve contradictions in crystallographic data (e.g., bond length discrepancies) for this compound?
Answer:
Contradictions arise from experimental noise, twinning, or model overinterpretation. Mitigation strategies include:
- Data Reassessment : Use SHELXPRO to re-analyze diffraction images for possible twinning or scaling errors .
- Validation Tools : Cross-validate geometric parameters with databases like Cambridge Structural Database (CSD) .
- Statistical Analysis : Apply Hamilton’s R-factor ratio test to compare alternative refinement models .
- Peer Review : Engage collaborators to independently verify results, as per critical inquiry frameworks .
Methodological Question: What strategies ensure reproducibility in synthesizing and characterizing this compound?
Answer:
Follow pharmaceutical-quality validation protocols:
- Synthesis Documentation : Record reagent sources (e.g., Sigma-Aldrich ), purity levels, and reaction conditions (time, temperature) .
- Analytical Characterization :
- Batch Consistency Testing : Compare multiple synthesis batches using statistical methods (e.g., ANOVA).
Example Table : Key Analytical Parameters
| Parameter | Specification |
|---|---|
| Melting Point | 142–144°C |
| ¹³C NMR (CDCl₃) | δ 170.5 (C=O) |
| HPLC Purity | ≥99.5% |
Advanced Question: How can researchers optimize literature searches for interdisciplinary studies involving this compound?
Answer:
Adopt a systematic approach:
- Step 1 : Define search scope using Boolean operators (e.g., "(this compound) AND (synthesis OR crystallography)").
- Step 2 : Prioritize peer-reviewed journals and avoid non-vetted platforms (e.g., ) .
- Step 3 : Use citation-tracking tools (e.g., Web of Science ) to identify seminal papers and assess source reliability via criteria in .
- Step 4 : Archive search strategies and results for reproducibility, as recommended in laboratory reporting guidelines .
Methodological Question: What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of naphthalene derivatives?
Answer:
For in vitro/in vivo assays:
- Dose-Response Modeling : Fit data to sigmoidal curves using GraphPad Prism to calculate EC₅₀/IC₅₀ values.
- Statistical Tests : Apply Student’s t-test or ANOVA for group comparisons, with p < 0.05 as significance threshold .
- Uncertainty Quantification : Report 95% confidence intervals for hazard indices (e.g., LD₅₀).
Example Table : Toxicity Data for Methylnaphthalenes (Adapted from )
| Compound | LD₅₀ (Oral, Rat) | Key Systemic Effects |
|---|---|---|
| 2-Methylnaphthalene | 1,200 mg/kg | Hepatic, Renal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
